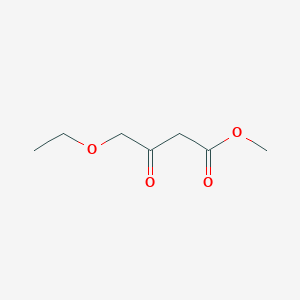
5-Bromo-4-iodopyridine-3-carboxylic acid
Übersicht
Beschreibung
5-Bromo-4-iodopyridine-3-carboxylic acid, also known as 5-Bromo-4-iodonicotinic acid, is a halogenated heterocycle . Its empirical formula is C6H3BrINO2 and it has a molecular weight of 327.90 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-iodopyridine-3-carboxylic acid can be represented by the SMILES stringOC(=O)c1cncc(Br)c1I . This indicates that the molecule consists of a pyridine ring with bromo and iodo substituents at the 5th and 4th positions, respectively, and a carboxylic acid group at the 3rd position . Physical And Chemical Properties Analysis
5-Bromo-4-iodopyridine-3-carboxylic acid is a solid substance . It has a melting point of 158-163 °C . It should be stored at 2-8°C and protected from light .Wissenschaftliche Forschungsanwendungen
Halogen-rich Intermediate for Synthesis
5-Bromo-4-iodopyridine-3-carboxylic acid serves as a valuable halogen-rich intermediate in medicinal chemistry research. Its derivatives, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are used to create a variety of pentasubstituted pyridines, which are essential for further chemical manipulations and synthesis (Wu et al., 2022).
Structural Insights from Crystallography
The compound's derivatives also provide insights into molecular interactions and crystal structures. For instance, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide leads to an iodo-substituted compound that reveals the nature of intermolecular hydrogen bonds in crystallography studies (Bunker et al., 2008).
Ligand Synthesis for Complexation
Derivatives of 5-Bromo-4-iodopyridine-3-carboxylic acid are used in synthesizing ligands, especially for complexing with lanthanide(III) cations. These ligands are crucial in fields like coordination chemistry and materials science (Charbonnière et al., 2001).
Crystal Engineering
In crystal engineering, compounds like 5-bromo-4-iodopyridine-3-carboxylic acid play a role in forming molecular tapes and interactions. Such studies are vital for understanding and designing new crystal structures, which have implications in material science and pharmaceuticals (Saha et al., 2005).
Synthesis of Functionalized Pyridines
Its derivatives are also used in synthesizing functionalized pyridines, which are important intermediates in various chemical syntheses. Such functionalized pyridines find applications across different domains, including pharmaceuticals and agrochemicals (Song et al., 2004).
Versatile Synthesis Applications
The versatility of 5-Bromo-4-iodopyridine-3-carboxylic acid is further exemplified in its use in various synthesis applications, including the preparation of pyridylzinc reagents for cross-coupling reactions (Rieke & Kim, 2011).
Functionalization Flexibility
The compound and its derivatives offer flexibility in functionalization, allowing selective introduction of functional groups. This property is particularly useful in synthesizing new compounds for pharmaceutical research (Bobbio & Schlosser, 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-4-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDILUXVGWWORKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704457 | |
| Record name | 5-Bromo-4-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-iodopyridine-3-carboxylic acid | |
CAS RN |
491588-98-8 | |
| Record name | 5-Bromo-4-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-4-IODOPYRIDINE-3-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B3028945.png)








![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)


![Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate](/img/structure/B3028966.png)